5-Fluoro-4H-benzo[d][1,3]dioxin-4-one
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Overview
Description
5-Fluoro-4H-benzo[d][1,3]dioxin-4-one is a heterocyclic compound that belongs to the family of benzo[d][1,3]dioxin-4-ones It is characterized by the presence of a fluorine atom at the 5-position of the benzo[d][1,3]dioxin-4-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4H-benzo[d][1,3]dioxin-4-one typically involves the reaction of salicylic acids with acetylenic esters. The reaction is mediated by copper(I) iodide (CuI) and sodium bicarbonate (NaHCO₃) in acetonitrile. The reaction proceeds at room temperature and results in the formation of the desired benzo[d][1,3]dioxin-4-one derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-4H-benzo[d][1,3]dioxin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Amidation Reactions: The compound can react with primary amines to form salicylamides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Amidation Reactions: Primary amines are used as reagents, often in the presence of a base like sodium bicarbonate (NaHCO₃).
Major Products Formed
Substitution Reactions: Various substituted benzo[d][1,3]dioxin-4-one derivatives.
Oxidation and Reduction Reactions: Oxidized or reduced forms of the original compound.
Amidation Reactions: Salicylamide derivatives.
Scientific Research Applications
5-Fluoro-4H-benzo[d][1,3]dioxin-4-one has several scientific research applications:
Medicinal Chemistry: It serves as a core structure in the development of biologically active molecules, including nucleoside base transport inhibitors, topoisomerase I inhibitors, and anti-plasmodial drugs.
Materials Science: The compound’s unique photophysical properties make it useful in the development of luminescent materials.
Agricultural Chemistry: Derivatives of this compound are used as insecticides, crop protection agents, and fungicides.
Mechanism of Action
The mechanism of action of 5-Fluoro-4H-benzo[d][1,3]dioxin-4-one involves its interaction with specific molecular targets and pathways. For instance, as a topoisomerase I inhibitor, it interferes with the enzyme’s ability to relax supercoiled DNA, thereby inhibiting DNA replication and transcription. This mechanism is crucial for its anti-cancer properties .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-4H-benzo[d][1,3]dioxin-4-one
- 5-Bromo-4H-benzo[d][1,3]dioxin-4-one
- 5-Methyl-4H-benzo[d][1,3]dioxin-4-one
Uniqueness
5-Fluoro-4H-benzo[d][1,3]dioxin-4-one is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s biological activity and stability compared to its chloro, bromo, and methyl analogs .
Properties
Molecular Formula |
C8H5FO3 |
---|---|
Molecular Weight |
168.12 g/mol |
IUPAC Name |
5-fluoro-1,3-benzodioxin-4-one |
InChI |
InChI=1S/C8H5FO3/c9-5-2-1-3-6-7(5)8(10)12-4-11-6/h1-3H,4H2 |
InChI Key |
NXGKJQVJRDCLDK-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(C(=CC=C2)F)C(=O)O1 |
Origin of Product |
United States |
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